OMDM-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

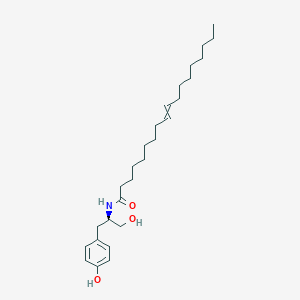

N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OMDM-2 and its Mechanism of Action in Endocannabinoid Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Central to the function of the ECS are the endocannabinoids, primarily anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The spatial and temporal dynamics of endocannabinoid signaling are tightly regulated, not only by their synthesis and degradation but also by their transport across the cell membrane. While the existence of a specific endocannabinoid membrane transporter (EMT) is still a topic of intense research, small molecule inhibitors have proven invaluable in elucidating the mechanisms of endocannabinoid transport. This technical guide provides a comprehensive overview of the mechanism of action of OMDM-2, a widely used inhibitor of endocannabinoid transport.

This compound: An Inhibitor of Endocannabinoid Transport

This compound, (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound that has been instrumental in characterizing the facilitated transport of endocannabinoids. It is structurally analogous to anandamide and is believed to competitively inhibit the putative EMT.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory action on endocannabinoid transport.

| Parameter | Value | Cell Line | Endocannabinoid | Reference |

| IC50 | 5.2 µM | U937 | Anandamide (AEA) | [1][2] |

| IC50 (effective concentration) | ~5 µM | U937 | 2-Arachidonoylglycerol (2-AG) | [2][3] |

Note: While a specific IC50 for this compound on 2-AG transport is not definitively reported, studies on bidirectional transport demonstrate its effectiveness at a concentration of 5 µM[2]. A definitive dissociation constant (Kd) for this compound binding to the putative endocannabinoid transporter has not yet been established.

Mechanism of Action: Inhibition of Bidirectional Transport

This compound inhibits the facilitated diffusion of endocannabinoids across the plasma membrane. A critical aspect of its mechanism is the inhibition of bidirectional transport , meaning it blocks both the uptake of endocannabinoids from the extracellular space into the cell and their release from the cell into the extracellular space. This has significant implications for its effects on synaptic signaling.

Experimental Workflow for Bidirectional Transport Assay

Impact on Synaptic Transmission and Retrograde Signaling

Endocannabinoids, particularly 2-AG, act as retrograde messengers at many synapses. They are synthesized and released from the postsynaptic neuron and travel backward across the synaptic cleft to activate presynaptic cannabinoid type 1 (CB1) receptors. This activation leads to a reduction in neurotransmitter release from the presynaptic terminal.

By inhibiting the release of endocannabinoids from the postsynaptic neuron, this compound can attenuate this retrograde signaling pathway. This leads to a disinhibition of the presynaptic terminal, resulting in increased neurotransmitter release compared to a state with active endocannabinoid signaling.

Signaling Pathway of Presynaptic Inhibition by Endocannabinoids

Experimental Protocols

In Vitro Endocannabinoid Uptake Assay

This protocol is adapted from studies investigating endocannabinoid transport in U937 cells.

1. Cell Culture:

-

Culture human U937 leukemia cells in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Reagents:

-

This compound stock solution (in DMSO or ethanol).

-

Radiolabeled endocannabinoid: [3H]Anandamide or [3H]2-Arachidonoylglycerol.

-

Unlabeled anandamide and 2-AG.

-

Assay buffer (e.g., PBS with 1% fatty acid-free BSA).

-

Scintillation cocktail.

3. Assay Procedure:

-

Harvest U937 cells and wash with assay buffer.

-

Resuspend cells in assay buffer to a final concentration of 1 x 106 cells/mL.

-

Pre-incubate the cell suspension with varying concentrations of this compound or vehicle for 20 minutes at 37°C.

-

Initiate the uptake by adding a mixture of radiolabeled and unlabeled endocannabinoid (e.g., 100 nM final concentration for AEA) to the cell suspension.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters or by centrifugation of the cell suspension.

-

Wash the filters or cell pellets with ice-cold assay buffer to remove extracellular radioligand.

-

Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition of endocannabinoid uptake for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Microdialysis for Measuring Extracellular Endocannabinoid Levels

This protocol is a generalized procedure based on in vivo microdialysis studies in rodents.

1. Animals:

-

Use adult male rats or mice.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

2. Surgical Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, paraventricular thalamic nucleus).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

3. Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

4. Drug Administration:

-

After collecting baseline samples, administer this compound via the microdialysis probe (retrodialysis) at a known concentration (e.g., 10, 20, or 30 µM).

-

Continue to collect dialysate samples.

5. Sample Analysis:

-

Quantify the levels of endocannabinoids (AEA and 2-AG) and other neurotransmitters (e.g., dopamine) in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

6. Data Analysis:

-

Express the concentrations of analytes as a percentage of the baseline levels.

-

Compare the endocannabinoid and neurotransmitter levels before and after this compound administration.

Logical Relationships in this compound's Effect on Retrograde Signaling

The following diagram illustrates the logical cascade of events following the application of this compound at a synapse with endocannabinoid-mediated retrograde signaling.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of endocannabinoid transport in cellular and systemic physiology. Its ability to inhibit the bidirectional transport of both anandamide and 2-arachidonoylglycerol provides a means to probe the functional consequences of altered endocannabinoid flux. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting the endocannabinoid system. Further research is warranted to identify the molecular entity of the endocannabinoid transporter and to fully elucidate the physiological and pathological roles of endocannabinoid transport.

References

OMDM-2: An In-Depth Technical Guide on a Selective Anandamide Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, also known as (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a synthetic compound that has garnered significant interest within the scientific community for its role as a selective inhibitor of anandamide (B1667382) uptake. Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its transport into the cell followed by enzymatic degradation by fatty acid amide hydrolase (FAAH). By selectively blocking the uptake of anandamide, this compound offers a promising therapeutic strategy to enhance endocannabinoid tone in a localized and controlled manner, potentially avoiding the undesirable psychotropic effects associated with direct cannabinoid receptor agonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant biological pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the putative anandamide transporter (AMT). While the exact molecular identity of the AMT remains a subject of ongoing research, it is understood to be a carrier-mediated process responsible for the facilitated diffusion of anandamide across the cell membrane. By inhibiting this transporter, this compound effectively increases the extracellular concentration and prolongs the signaling of anandamide at cannabinoid receptors (CB1 and CB2) and other targets. A key feature of this compound is its selectivity for the uptake process over the primary catabolic enzyme, FAAH, and direct interaction with cannabinoid receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

| Compound | Target | Parameter | Value | Reference |

| This compound | Anandamide Uptake | IC50 | Data not explicitly found in searches | |

| O-2093 (related compound) | Anandamide Uptake | IC50 | 17.3 ± 2.0 µM | [1] |

| This compound | FAAH Inhibition | IC50 | > 25 µM | [1] |

| This compound | CB1 Receptor Binding | Ki | > 10 µM | [1] |

| This compound | CB2 Receptor Binding | Ki | 1.3 to > 8 µM | [1] |

Table 1: Inhibitory Potency and Receptor Affinity of this compound. Note: A specific IC50 value for this compound on anandamide uptake was not found in the performed searches. The value for the structurally related compound O-2093 is provided for context.

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol is adapted from methodologies used for characterizing anandamide uptake inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the cellular uptake of anandamide.

Materials:

-

Cell line expressing the anandamide transporter (e.g., RBL-2H3 or Neuro-2a cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

[¹⁴C]-Anandamide or [³H]-Anandamide (radiolabeled AEA)

-

Unlabeled anandamide

-

This compound and other test compounds

-

Assay buffer (e.g., serum-free medium or PBS with 1% w/v BSA)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates at an appropriate density and allow them to adhere and grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells with warm assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add radiolabeled anandamide (e.g., 100 nM) to each well to initiate the uptake process. Incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Plot the percentage of inhibition of anandamide uptake against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

FAAH Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound on FAAH activity.

Materials:

-

Source of FAAH enzyme (e.g., rat brain homogenates or recombinant FAAH)

-

[¹⁴C]-Anandamide or other suitable FAAH substrate

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme source according to established protocols.

-

Incubation: In a reaction tube, combine the FAAH enzyme preparation, assay buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for a defined period at 37°C.

-

Initiation of Reaction: Add radiolabeled anandamide to initiate the enzymatic reaction. Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Measurement: Separate the aqueous and organic phases by centrifugation. The product of FAAH-mediated hydrolysis of anandamide, [¹⁴C]-ethanolamine, will be in the aqueous phase. Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of FAAH activity for each concentration of this compound. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

-

Radioligand with high affinity for the target receptor (e.g., [³H]CP55,940).

-

This compound and other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a reaction tube, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or vehicle control) in binding buffer. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known cannabinoid receptor agonist) from total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of this compound. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Anandamide Signaling Pathway

Caption: Anandamide signaling at the synapse and its inhibition by this compound.

Experimental Workflow for Anandamide Uptake Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on anandamide uptake.

Selectivity Profile of this compound

Caption: Selectivity profile of this compound for its primary and off-targets.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound was not explicitly available in the conducted searches. However, based on the synthesis of structurally similar oleamides and N-acylethanolamines, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of oleic acid with (R)-2-(4-hydroxyphenyl)glycinol.

Proposed Synthetic Scheme:

-

Activation of Oleic Acid: Oleic acid would first be converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved by reacting oleic acid with a chlorinating agent like thionyl chloride (SOCl₂) or by using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated oleic acid derivative would then be reacted with (R)-2-(4-hydroxyphenyl)glycinol in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the nucleophilic attack of the amine group of the glycinol on the activated carboxyl group of oleic acid, forming the amide bond.

-

Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography.

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of anandamide. Its selectivity for the anandamide uptake mechanism over FAAH and cannabinoid receptors makes it a promising lead compound for the development of novel therapeutics aimed at modulating the endocannabinoid system with enhanced spatial and temporal precision. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bidirectional Transport Inhibition of OMDM-2

This technical guide provides a comprehensive overview of the bidirectional transport inhibition of this compound, a key small molecule inhibitor of the endocannabinoid transport system. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action of this compound and its implications for therapeutic development.

Core Concept: Bidirectional Endocannabinoid Transport

Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that modulate a wide range of physiological processes. Their signaling is terminated by cellular uptake from the extracellular space, followed by intracellular enzymatic degradation. Evidence suggests that this transport across the cell membrane is not a one-way street but a bidirectional process, mediated by a putative endocannabinoid membrane transporter (EMT). This means the same transporter is likely responsible for both the uptake of endocannabinoids into the cell and their release from it.[1][2]

This compound is a synthetic compound that has been identified as an inhibitor of this transport process. Crucially, studies have demonstrated that this compound inhibits both the influx and efflux of AEA and 2-AG, providing strong evidence for the bidirectional nature of the transporter it targets.[1][2] This bidirectional inhibition has significant implications for the modulation of endocannabinoid signaling, as blocking both uptake and release can lead to complex and context-dependent effects on synaptic transmission and behavior.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data from studies investigating the inhibitory effects of this compound on endocannabinoid transport.

Table 1: Inhibitory Potency of this compound on Anandamide (AEA) Uptake

| Cell Line | Substrate | Inhibitor | IC50 Value | Reference |

| U937 Cells | [3H]AEA | This compound | ~5 µM |

Table 2: Synergistic Effects of this compound with FAAH Inhibitors on AEA Uptake

| Cell Line | Treatment | [3H]AEA Uptake Inhibition | Key Finding | Reference |

| U937 Cells | 5 µM this compound | ~30-40% reduction | This compound at this concentration specifically inhibits transport without significantly affecting FAAH activity. | |

| U937 Cells | URB597 (FAAH inhibitor) + 5 µM this compound | Significantly greater inhibition than either compound alone | The synergistic effect suggests this compound and FAAH inhibitors act on two distinct targets (EMT and FAAH, respectively). | |

| U937 Cells | PMSF (FAAH inhibitor) + 5 µM this compound | Significantly greater inhibition than either compound alone | Reinforces the conclusion that EMT and FAAH are separate entities in the endocannabinoid inactivation process. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used to characterize the bidirectional transport inhibition of this compound.

1. Cell Culture

-

Cell Line: Human U937 leukemia cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Anandamide (AEA) Uptake Assay

-

Objective: To quantify the inhibition of AEA uptake by this compound.

-

Procedure:

-

U937 cells (e.g., 106 cells) are pre-incubated with various concentrations of this compound for a specified time (e.g., 20 minutes).

-

Radiolabeled AEA ([3H]AEA) at a specific concentration (e.g., 100 nM) is added to the cell suspension.

-

The mixture is incubated for a short period (e.g., 5 minutes) to allow for cellular uptake.

-

The uptake is terminated by rapid filtration or centrifugation through an oil layer to separate the cells from the extracellular medium.

-

The amount of radioactivity inside the cells is measured using liquid scintillation counting.

-

The IC50 value is calculated from the concentration-response curve of this compound's inhibition of [3H]AEA uptake.

-

3. Endocannabinoid Release Assay

-

Objective: To determine the effect of this compound on the cellular release of endocannabinoids.

-

Procedure:

-

Cells are pre-loaded with a radiolabeled endocannabinoid precursor or the endocannabinoid itself.

-

After washing, the cells are incubated in a fresh medium containing this compound or a vehicle control.

-

The extracellular medium is collected at different time points.

-

The amount of radiolabeled endocannabinoid released into the medium is quantified by liquid scintillation counting or mass spectrometry.

-

A reduction in the amount of released endocannabinoid in the presence of this compound indicates inhibition of efflux.

-

4. Behavioral Assays (e.g., Social Interaction Test)

-

Objective: To assess the in vivo consequences of bidirectional transport inhibition by this compound.

-

Procedure:

-

Laboratory animals (e.g., mice) are administered this compound systemically.

-

The animals are then placed in a novel environment, and their social interaction with an unfamiliar conspecific is recorded and quantified.

-

A reduction in social interaction time following this compound administration can be indicative of reduced endocannabinoid signaling at key synapses, consistent with an inhibition of endocannabinoid release.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to the bidirectional transport inhibition of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the bidirectional nature of endocannabinoid transport. Its ability to inhibit both the uptake and release of AEA and 2-AG provides a unique means to probe the complexities of endocannabinoid signaling. For drug development professionals, understanding the dual action of such inhibitors is critical. While enhancing endocannabinoid tone by blocking reuptake is a potential therapeutic strategy, the concurrent inhibition of their release could have unintended and potentially counterproductive consequences in vivo.

Future research should focus on the identification and characterization of the putative endocannabinoid membrane transporter. Elucidating its molecular identity will be a landmark achievement in the field, paving the way for the development of more specific and therapeutically viable modulators of endocannabinoid transport. Further investigation into the physiological and pathological contexts in which either the influx or efflux of endocannabinoids is dominant will also be crucial for designing effective therapeutic interventions.

References

- 1. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OMDM-2 in Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of OMDM-2, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), and its multifaceted role in neurotransmission. This compound has emerged as a critical pharmacological tool for elucidating the complex mechanisms of the endocannabinoid system (ECS). This document details the modulatory effects of this compound on synaptic processes, including its impact on social behavior, sleep architecture, and dopaminergic signaling. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes. A key component of this system is anandamide (AEA), an endogenous cannabinoid neurotransmitter. The signaling of anandamide is terminated by its uptake into the postsynaptic neuron via the anandamide membrane transporter (AMT) and subsequent intracellular enzymatic degradation.

This compound is a potent and selective inhibitor of the AMT. By blocking this transporter, this compound is presumed to increase the extracellular concentration of anandamide, thereby enhancing its effects on cannabinoid receptors, primarily the CB1 receptor. However, recent evidence suggests a more complex mechanism of action, with this compound potentially inhibiting the bidirectional transport of endocannabinoids, which may lead to a reduction in the activation of presynaptic CB1 receptors in certain contexts[1]. This guide explores the intricate pharmacology of this compound and its implications for neurotransmission.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for Anandamide Accumulation Inhibition | ~5 µM | Cerebellar Granule Neurons | [2] |

| Effect on Social Interaction | Reduction | In vivo (Rats) | [1] |

| Effect on Sleep | Promotion | In vivo (Rats) | [3] |

| Effect on Extracellular Dopamine (B1211576) | Decrease | Nucleus Accumbens (Rats) | [3] |

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by the anandamide membrane transporter is still an area of active investigation. Evidence suggests a complex mechanism that may not be a simple, linear pathway but rather a combination of facilitated diffusion and protein-mediated transport.

Proposed Mechanism of Anandamide Transport

Anandamide, being a lipid-soluble molecule, can cross the cell membrane through passive diffusion. However, this process is thought to be facilitated by membrane components and intracellular proteins. Cholesterol within the plasma membrane is believed to play a role in the initial interaction and translocation of anandamide across the lipid bilayer. Once inside the cell, fatty acid-binding proteins (FABPs) are thought to chaperone anandamide through the aqueous cytoplasm to the site of its degradation by the enzyme fatty acid amide hydrolase (FAAH).

Caption: Proposed mechanism of anandamide transport and this compound inhibition.

This compound's Impact on Neurotransmission

By inhibiting the AMT, this compound is expected to increase the synaptic concentration of anandamide. This would lead to enhanced activation of presynaptic CB1 receptors, resulting in a decrease in neurotransmitter release. However, some studies suggest that this compound may impair the release of endocannabinoids, leading to reduced CB1 receptor activation. This dualistic action highlights the complexity of endocannabinoid transport and its pharmacological modulation.

Caption: this compound's modulatory effect on synaptic transmission via AMT inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Anandamide Uptake Assay

This protocol is designed to quantify the inhibition of anandamide uptake by this compound in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of anandamide accumulation in cultured neurons.

Materials:

-

Primary cerebellar granule neurons or a suitable neuronal cell line

-

Culture medium

-

[³H]-Anandamide (radiolabeled)

-

Unlabeled anandamide

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate neurons in 24-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (e.g., ranging from 1 nM to 100 µM) or vehicle control.

-

Initiation of Uptake: Add [³H]-Anandamide to each well to a final concentration of 100 nM.

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-Anandamide uptake for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats.

Objective: To quantify the change in extracellular dopamine concentration in the nucleus accumbens following local administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens.

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a 1-2 hour equilibration period, collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

This compound Administration: Switch the perfusion medium to aCSF containing a specific concentration of this compound (e.g., 10, 20, or 30 µM). Continue to collect dialysate samples.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare dopamine levels before and after this compound administration.

Ex Vivo Electrophysiology

This protocol details the methodology for assessing the impact of this compound on synaptic transmission and CB1 receptor function in acute hippocampal slices.

Objective: To determine if this compound modulates presynaptic CB1 receptor activity by measuring its effect on depolarization-induced suppression of inhibition (DSI).

Materials:

-

Adult mice or rats

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Patch-clamp amplifier and data acquisition system

-

This compound

-

CB1 receptor agonist (e.g., WIN 55,212-2)

-

CB1 receptor antagonist (e.g., AM251)

Procedure:

-

Slice Preparation: Acutely prepare coronal hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (32-34°C).

-

Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

-

DSI Protocol:

-

Record baseline inhibitory postsynaptic currents (IPSCs) evoked by a stimulating electrode placed in the stratum radiatum.

-

Induce DSI by depolarizing the postsynaptic neuron (e.g., from -70 mV to 0 mV for 5-10 seconds).

-

Measure the transient suppression of the IPSC amplitude following depolarization.

-

-

This compound Application: Bath-apply this compound (e.g., 10 µM) and repeat the DSI protocol.

-

Pharmacological Controls: To confirm the involvement of CB1 receptors, apply a CB1 receptor agonist to induce synaptic depression and then attempt to block this effect with a CB1 receptor antagonist in the presence and absence of this compound.

-

Data Analysis: Quantify the magnitude and duration of DSI before and after the application of this compound. Use paired statistical tests to determine the significance of any changes.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing this compound's activity.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable pharmacological agent for probing the intricacies of the endocannabinoid system. Its ability to inhibit the anandamide membrane transporter provides a unique mechanism to modulate endocannabinoid signaling. The findings that this compound can influence complex behaviors such as social interaction and sleep, as well as modulate key neurotransmitter systems like dopamine, underscore the therapeutic potential of targeting the AMT. However, the paradoxical findings regarding its effect on CB1 receptor activation highlight the need for further research to fully elucidate the bidirectional nature of endocannabinoid transport and the precise mechanism of action of inhibitors like this compound. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing our understanding of this compound and its role in neurotransmission.

References

- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Fatty Acid Binding Protein (FABP) Anandamide Transporters – A Novel Strategy for Development of Anti-Inflammatory and Anti-Nociceptive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

OMDM-2: A Technical Guide to its Impact on Anandamide and 2-AG Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2 is a compound of significant interest within the field of endocannabinoid research, primarily recognized for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action and its subsequent impact on the levels of the two major endocannabinoids, anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). The content herein is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's biochemical and physiological effects.

Mechanism of Action: Beyond FAAH Inhibition

While primarily classified as a FAAH inhibitor, emerging evidence suggests a more nuanced mechanism of action for this compound. Research indicates that this compound also inhibits Fatty Acid Binding Proteins (FABPs).[3] FABPs are intracellular transporters responsible for shuttling AEA from the cell membrane to the endoplasmic reticulum, where FAAH is located.[3] By inhibiting both FAAH and FABPs, this compound can effectively increase the intracellular concentration and prolong the signaling of anandamide.

The inhibition of FAAH by compounds like this compound leads to a significant and sustained elevation of anandamide levels in the brain.[4] This targeted elevation of a key endocannabinoid, without directly activating cannabinoid receptors, presents a promising therapeutic strategy for various neurological and psychiatric disorders.

Impact on Anandamide and 2-AG Levels: A Quantitative Overview

Direct quantitative data on the specific effects of this compound on anandamide and 2-AG levels from peer-reviewed literature is limited. However, by examining the effects of other selective FAAH inhibitors, such as URB597 and PF-3845, we can infer the expected impact of this compound.

Selective FAAH inhibition consistently leads to a significant increase in brain anandamide levels. Studies on FAAH inhibitors have demonstrated a dose-dependent and time-dependent elevation of AEA. Conversely, the impact on 2-AG levels is less direct. While FAAH can hydrolyze 2-AG in vitro, monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme for 2-AG degradation in vivo. Therefore, selective FAAH inhibitors are not expected to directly increase 2-AG levels. In fact, some studies have reported a compensatory decrease in 2-AG levels following FAAH inhibition.

The following tables summarize the expected quantitative effects of a selective FAAH inhibitor like this compound on endocannabinoid levels, based on data from studies of comparable inhibitors.

Table 1: Expected Impact of this compound on Anandamide (AEA) Levels

| Parameter | Expected Effect | Reference Compound Data | Source |

| Brain AEA Levels | Significant Increase | ~10-fold increase with selective FAAH inhibitors | |

| Duration of AEA Elevation | Sustained (hours) | Elevated for up to 24 hours with PF-3845 | |

| Dose-Dependency | Dose-dependent increase | URB597 shows dose-dependent AEA elevation |

Table 2: Expected Impact of this compound on 2-Arachidonoylglycerol (2-AG) Levels

| Parameter | Expected Effect | Reference Compound Data | Source |

| Brain 2-AG Levels | No significant change or potential decrease | No alteration with selective FAAH inhibitors; Compensatory decrease observed with URB597 | |

| Rationale | This compound is selective for FAAH over MAGL | FAAH is not the primary enzyme for 2-AG degradation in vivo |

Experimental Protocols

The following provides a generalized methodology for assessing the impact of this compound on endocannabinoid levels, based on established protocols for other FAAH inhibitors.

1. Animal Model and Drug Administration:

-

Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation: this compound is dissolved in a vehicle solution, typically a mixture of DMSO, Tween 80, and sterile saline.

-

Administration: The this compound solution is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 1-30 mg/kg). A vehicle-only group serves as the control.

2. Tissue Collection and Preparation:

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 24 hours) to assess the time course of the effect.

-

Euthanasia and Dissection: Animals are euthanized by decapitation, and brains are rapidly excised and dissected on a cold plate. Specific brain regions of interest (e.g., hippocampus, cortex, striatum) are isolated.

-

Sample Preservation: Tissue samples are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of endocannabinoids.

3. Endocannabinoid Quantification:

-

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the accurate quantification of anandamide and 2-AG.

-

Lipid Extraction: Lipids are extracted from the brain tissue using a solvent system, often a mixture of chloroform, methanol, and water (Folch method or a modification thereof). Deuterated internal standards for AEA and 2-AG are added at the beginning of the extraction process for accurate quantification.

-

Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to remove interfering substances.

-

LC-MS Analysis: The purified lipid extract is injected into an LC-MS system. The endocannabinoids are separated by liquid chromatography and detected by mass spectrometry, allowing for precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The concentrations of AEA and 2-AG are calculated by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

OMDM-2 as a Pharmacological Tool to Study Endocannabinoid Signaling: An In-depth Technical Guide

This technical guide provides a comprehensive overview of OMDM-2, a pharmacological tool used to investigate the endocannabinoid signaling system. It is intended for researchers, scientists, and drug development professionals. This document details the mechanism of action of this compound, its application in experimental settings, and the signaling pathways it modulates.

Introduction to this compound

This compound, systematically named (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound that has gained attention as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes endogenous cannabinoids (endocannabinoids) like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is thought to occur via cellular uptake and subsequent intracellular enzymatic degradation. This compound is a valuable tool for studying the role of this transport mechanism in endocannabinoid signaling.

Chemical Properties and Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on its chemical structure, a plausible synthetic route would involve the acylation of (R)-2-amino-1-(4-hydroxyphenyl)ethanol with oleoyl (B10858665) chloride. The oleoyl chloride can be prepared from oleic acid.

Pharmacological Data

This compound's primary pharmacological action is the inhibition of endocannabinoid uptake. The available quantitative data on its activity is summarized below. It is important to note that comprehensive data on its binding affinity (Ki) for the anandamide transporter and its selectivity against cannabinoid receptors (CB1 and CB2) and the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH), are not widely reported in the literature.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (AEA Uptake) | 5.2 µM | Human U937 leukemia cells | [1] |

| Ki (Anandamide Transporter) | Not Reported | - | |

| Ki (CB1 Receptor) | Not Reported | - | |

| Ki (CB2 Receptor) | Not Reported | - | |

| IC₅₀ (FAAH) | Not Reported | - |

Mechanism of Action

This compound acts as an inhibitor of the putative endocannabinoid transporter, a mechanism thought to be responsible for the removal of endocannabinoids from the extracellular space, thereby terminating their signaling. Evidence suggests that this transport process may be bidirectional, meaning it could be involved in both the uptake and release of endocannabinoids.[2]

By blocking this transporter, this compound can have complex effects on endocannabinoid signaling. While inhibiting uptake would be expected to increase extracellular endocannabinoid levels, some studies suggest that this compound's predominant effect in certain contexts is a reduction in the activation of presynaptic CB1 receptors.[2] This has led to the hypothesis that this compound may primarily inhibit the release of endocannabinoids, thus preventing them from reaching and activating their receptors.[2]

Signaling Pathway Modulated by this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of retrograde endocannabinoid signaling at a synapse.

Experimental Applications and Protocols

This compound is a valuable tool for investigating the role of endocannabinoid transport in various physiological processes. Below are detailed methodologies for key experiments where this compound has been utilized.

Experimental Workflow for Studying Endocannabinoid Transport with this compound

The following diagram outlines a typical workflow for a researcher using this compound to investigate the role of endocannabinoid transport.

References

The Physiological Effects of OMDM-2 in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of OMDM-2, a notable endocannabinoid uptake inhibitor, within the central nervous system (CNS). This compound, by blocking the transport of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), modulates the endocannabinoid system (ECS), a critical regulator of numerous physiological processes. This document details the mechanism of action of this compound, its observed effects on behavior and neurochemistry, and the experimental protocols used to elucidate these properties.

Quantitative Data on this compound's Pharmacological Profile

This compound's primary mechanism of action is the inhibition of the putative endocannabinoid membrane transporter (EMT), which is responsible for the reuptake of endocannabinoids from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an alteration of endocannabinoid signaling.

| Parameter | Value | Cell Line/System | Endocannabinoid | Reference |

| IC50 | 5.2 µM | U937 cells | Anandamide (AEA) | [1] |

| Inhibition of Signaling | 28 ± 4% reduction at 30 µM | HEK293T cells (co-cultured with BV2 microglia) | 2-Arachidonoylglycerol (2-AG) | [2] |

Physiological Effects of this compound in the CNS

Behavioral Effects: Social Interaction

Systemic administration of this compound has been shown to reduce social interaction in rodents. This effect is thought to be mediated by a reduction in the activation of presynaptic CB1 receptors, potentially due to the inhibition of endocannabinoid release.[3] The social withdrawal induced by this compound can be reversed by the administration of a CB1 receptor agonist, further supporting the role of the ECS in this behavior.[3]

Neuromodulatory Effects: Sleep and Dopamine (B1211576) Levels

In addition to its effects on social behavior, this compound has been demonstrated to promote sleep and decrease extracellular levels of dopamine in the nucleus accumbens of rats.[4] These effects are attributed to the inhibition of the anandamide membrane transporter (AMT) in the paraventricular thalamic nucleus.

Signaling Pathways Modulated by this compound

This compound's effects are rooted in its modulation of retrograde endocannabinoid signaling. In this process, endocannabinoids are synthesized and released from the postsynaptic neuron in response to neuronal activity. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors. This binding initiates a signaling cascade that ultimately reduces the release of neurotransmitters from the presynaptic terminal.

By inhibiting the reuptake of endocannabinoids, this compound is expected to prolong their presence in the synaptic cleft, thereby enhancing their modulatory effects. However, some evidence suggests that this compound may also inhibit the release of endocannabinoids, leading to a complex net effect on synaptic transmission.

Experimental Protocols

Social Interaction Test in Rats

This protocol is designed to assess social behavior in rats following the administration of this compound.

Materials:

-

Open field arena (e.g., 100 x 100 x 40 cm)

-

Novel conspecific rat (same sex and similar age/weight)

-

This compound solution and vehicle control

-

Video recording and analysis software

Procedure:

-

Habituation: Acclimate the test rats to the testing room for at least 60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle control to the test rats systemically (e.g., intraperitoneally) at the desired dose and time before the test.

-

Test Procedure:

-

Place the test rat in the center of the open field arena.

-

After a brief habituation period to the arena (e.g., 5 minutes), introduce a novel, untreated rat into the arena.

-

Record the interaction between the two rats for a set duration (e.g., 10-15 minutes).

-

-

Behavioral Analysis: Analyze the recorded video for social interaction behaviors, including:

-

Time spent in social investigation (sniffing, following, grooming)

-

Frequency of social contacts

-

Time spent in proximity to the other rat

-

-

Data Analysis: Compare the social interaction parameters between the this compound treated group and the vehicle control group using appropriate statistical tests.

In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the nucleus accumbens.

-

Allow the rat to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to obtain a stable baseline of dopamine levels.

-

Collect baseline dialysate samples at regular intervals.

-

-

This compound Administration:

-

Administer this compound via reverse dialysis by including it in the perfusion medium at the desired concentration (e.g., 10, 20, or 30 µM).

-

Continue to collect dialysate samples.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Calculate the percentage change in extracellular dopamine levels from baseline following this compound administration.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complexities of the endocannabinoid system. Its ability to inhibit endocannabinoid uptake provides a means to modulate ECS signaling and explore its role in various physiological and behavioral processes within the central nervous system. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting endocannabinoid transport. Further research is warranted to fully elucidate the specific molecular targets of this compound and to comprehensively understand its diverse physiological effects.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The endocannabinoid 2-arachidonoylglycerol is released and transported on demand via extracellular microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of OMDM-2 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxybenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound elevates the extracellular concentrations of these endogenous ligands. This leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. This modulation of the endocannabinoid system makes this compound a valuable research tool for investigating the role of endocannabinoids in various physiological and pathological processes, including sleep, social behavior, and neurotransmission.[1][2] However, some evidence suggests that as an endocannabinoid reuptake inhibitor, this compound may also impair endocannabinoid release, indicating a complex mechanism of action that warrants careful consideration in experimental design.

Data Presentation

Table 1: this compound In Vivo Administration Data (Direct Administration)

| Species | Route of Administration | Concentration/Dosage | Vehicle | Key Findings | Reference |

| Rat | Microdialysis perfusion into the paraventricular thalamic nucleus | 10, 20, or 30 µM | Artificial cerebrospinal fluid | Increased sleep, decreased waking, and reduced extracellular dopamine (B1211576) levels. | [2] |

Table 2: Inferred Systemic Administration Protocol for this compound (Based on the similar compound VDM11)

| Species | Route of Administration | Recommended Dose Range | Proposed Vehicle | Administration Schedule | Reference (for VDM11) |

| Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | See Vehicle Preparation Protocol | Single injection 30 minutes prior to behavioral testing or as required by experimental design. | [1] |

| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | See Vehicle Preparation Protocol | Single injection 30 minutes prior to behavioral testing or as required by experimental design. | [1] |

Disclaimer: Systemic administration protocols for this compound are not well-documented in publicly available literature. The protocol in Table 2 is inferred from studies using VDM11, another endocannabinoid transport inhibitor. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Experimental Protocols

Vehicle Preparation for Lipophilic Compounds like this compound

Due to the lipophilic nature of this compound, a multi-component vehicle system is recommended for systemic administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cremophor EL or Tween 80

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

Protocol:

-

Weigh the required amount of this compound.

-

Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.

-

Add an equal volume of Cremophor EL or Tween 80 to the DMSO stock solution (e.g., 100 µL).

-

Vortex the mixture until it is a clear and homogenous solution.

-

Slowly add sterile saline or PBS dropwise while vortexing to reach the final desired concentration. For a 1 mg/mL final concentration from the example above, you would add 800 µL of saline.

-

The final vehicle composition would be, for example, 10% DMSO, 10% Cremophor EL, and 80% saline.

-

Administer the solution immediately after preparation.

-

Crucially, a vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.

Intraperitoneal (i.p.) Injection Protocol for Rodents

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

Animal scale

-

70% Ethanol

Protocol:

-

Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

-

Dosage Calculation: Weigh each animal immediately before injection to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose.

-

Animal Restraint:

-

Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen.

-

Rat: Securely restrain the rat, exposing the abdomen. For larger rats, a two-person approach may be necessary.

-

-

Injection Site: Locate the lower right quadrant of the abdomen. This site avoids the cecum, bladder, and major blood vessels.

-

Administration:

-

Wipe the injection site with 70% ethanol.

-

Tilt the animal's head downwards at a slight angle.

-

Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the needle and syringe and start over at a different location.

-

Slowly inject the calculated volume.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-injection Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress, including lethargy, abnormal posture, or respiratory changes.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Caption: this compound inhibits endocannabinoid uptake, enhancing CB1 receptor signaling.

Experimental Workflow for In Vivo Study

Caption: General workflow for an in vivo study using this compound in rodent models.

References

- 1. The selective anandamide transport inhibitor VDM11 attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The administration of endocannabinoid uptake inhibitors this compound or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assay Design for Testing OMDM-2 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

OMDM-2 is a known inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2][3] By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of AEA.[1] AEA is a key signaling molecule of the endocannabinoid system (ECS), which is involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function.[4] The ECS has also emerged as a promising therapeutic target in oncology, as its activation can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and reduce tumor angiogenesis.

AEA exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways, which are critical regulators of cell survival and proliferation.

These application notes provide a comprehensive framework of cell-based assays to determine the efficacy of this compound, presumably as an anti-cancer agent, by assessing its impact on cell viability, apoptosis, and key signaling pathways.

This compound Mechanism of Action

The proposed mechanism involves this compound blocking the reuptake of endogenously produced anandamide. This leads to an accumulation of anandamide in the extracellular space, resulting in enhanced activation of CB1 and CB2 receptors on the cell surface. This sustained receptor activation is hypothesized to trigger anti-proliferative and pro-apoptotic signaling pathways within target cells, such as cancer cells.

Caption: Proposed mechanism of this compound action.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Target cancer cell line (e.g., MCF-7, PC-3, A549)

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence).

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Protocol 3: Western Blot for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways, which are downstream of cannabinoid receptor activation. An increase in the phosphorylated form of a protein (e.g., p-Akt, p-ERK) often indicates pathway activation.

Materials:

-

Target cancer cell line

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts (e.g., p-Akt/Akt).

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

|---|---|---|

| MCF-7 | 15.2 ± 1.8 | 9.8 ± 1.1 |

| PC-3 | 22.5 ± 2.5 | 16.1 ± 2.0 |

| A549 | 35.1 ± 3.2 | 25.7 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: this compound Induced Apoptosis in MCF-7 Cells (48h Treatment)

| Treatment Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|

| Vehicle Control (0 µM) | 4.5 ± 0.5 | 2.1 ± 0.3 |

| 5 µM this compound | 15.8 ± 1.5 | 5.4 ± 0.8 |

| 10 µM this compound | 28.2 ± 2.1 | 12.6 ± 1.5 |

| 20 µM this compound | 45.1 ± 3.5 | 20.3 ± 2.2 |

Data are presented as mean ± standard deviation.

Table 3: Densitometric Analysis of Western Blots in MCF-7 Cells (24h Treatment)

| Treatment Concentration | Fold Change in p-Akt/Akt Ratio | Fold Change in p-ERK/ERK Ratio |

|---|---|---|

| Vehicle Control (0 µM) | 1.00 | 1.00 |

| 10 µM this compound | 0.45 ± 0.06 | 0.52 ± 0.08 |

Values are normalized to the vehicle control and represent mean ± standard deviation.

Logical Relationship of Assays

The results from these assays are interconnected and provide a comprehensive picture of this compound's cellular efficacy. The initial viability assay identifies effective concentrations. The apoptosis assay then clarifies the mechanism of cell death. Finally, the Western blot analysis helps to elucidate the underlying molecular signaling pathways responsible for the observed effects.

Caption: Decision-making workflow for evaluating this compound efficacy.

References

- 1. The cannabinoid transporter inhibitor this compound reduces social interaction: Further evidence for transporter-mediated endocannabinoid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

OMDM-2: Application Notes on Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of OMDM-2, a metabolically stable inhibitor of anandamide (B1667382) cellular uptake, in various organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway.

This compound: Overview and Mechanism of Action

This compound (N-[(1R)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-9Z-octadecenamide) is a valuable research tool for studying the endocannabinoid system. It selectively inhibits the cellular uptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. By blocking this uptake, this compound effectively increases the concentration of AEA in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). Evidence suggests that this compound exerts its inhibitory effect by targeting intracellular fatty acid-binding proteins (FABPs). These proteins are responsible for shuttling AEA from the cell membrane to the enzyme fatty acid amide hydrolase (FAAH), which catabolizes AEA. By interfering with FABPs, this compound prevents the degradation of AEA, leading to its accumulation.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Concentration | Molarity (approx.) |